molecular formula C20H20FN3O3S B11050502 1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane

1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane

Cat. No.: B11050502
M. Wt: 401.5 g/mol
InChI Key: MOHKKKCMMUANMH-UHFFFAOYSA-N
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Description

1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE is a complex organic compound that features a combination of azepane, fluorophenyl, and oxadiazole moieties

Preparation Methods

The synthesis of 1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group, and finally, the attachment of the azepane moiety. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and sulfonyl chlorides. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, forming new carbon-carbon bonds.

Scientific Research Applications

1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE can be compared with other similar compounds, such as:

The uniqueness of 1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-fluorophenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C20H20FN3O3S/c21-18-11-10-16(28(25,26)24-12-6-1-2-7-13-24)14-17(18)20-23-22-19(27-20)15-8-4-3-5-9-15/h3-5,8-11,14H,1-2,6-7,12-13H2

InChI Key

MOHKKKCMMUANMH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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